

cis,cis-Muconate: A Versatile Platform Chemical for Sustainable Bioplastics

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Compound of Interest

Compound Name: *cis,cis-Muconate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, is emerging as a pivotal platform chemical in the transition towards a bio-based economy. Its versatile structure, featuring two carboxylic acid groups and conjugated double bonds, allows for its conversion into a variety of high-value chemicals and polymers, including direct replacements for petroleum-derived plastics. This technical guide provides a comprehensive overview of the microbial production of ccMA, its conversion into key polymer precursors like adipic acid and terephthalic acid, and its subsequent polymerization into bioplastics. The document details the metabolic pathways involved, presents quantitative data on production metrics, outlines experimental protocols, and visualizes key workflows and signaling pathways to facilitate further research and development in this promising field.

Introduction

The growing demand for sustainable alternatives to conventional plastics has spurred significant research into bio-based platform chemicals. cis,cis-Muconic acid has garnered considerable attention due to its potential to produce "drop-in" replacements for monomers like adipic acid and terephthalic acid, which are used in the production of nylons and polyethylene terephthalate (PET), respectively[1][2]. The global market for muconic acid is projected to grow, driven by its applications in bioplastics, functional resins, pharmaceuticals, and agrochemicals[3][4]. Microbial fermentation offers an environmentally benign and sustainable

route to ccMA from renewable feedstocks, such as glucose and lignin-derived aromatic compounds[3][5][6].

Microbial Production of cis,cis-Muconate

The biosynthesis of ccMA in various microorganisms has been extensively studied and engineered to improve production efficiency. Several metabolic pathways have been targeted and optimized in hosts like *Escherichia coli*, *Corynebacterium glutamicum*, *Pseudomonas putida*, and *Saccharomyces cerevisiae*[7][8].

Biosynthetic Pathways

The primary routes for microbial ccMA production originate from central carbon metabolism, branching off at the shikimate pathway, or through the catabolism of aromatic compounds.

- **From Glucose via the Shikimate Pathway:** A common strategy involves diverting intermediates from the aromatic amino acid biosynthesis pathway. A key precursor is 3-dehydroshikimate (DHS), which can be converted to ccMA through a series of enzymatic steps involving heterologous enzymes[7][9]. Another route proceeds via chorismate, another intermediate of the shikimate pathway[7].
- **From Aromatic Compounds:** Many soil bacteria naturally possess pathways to degrade aromatic compounds present in lignin. These pathways, such as the β -ketoadipate pathway, can be engineered to accumulate ccMA. For instance, benzoate or catechol can be converted to ccMA through the action of enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase[6][7]. Lignin-derived molecules such as p-coumarate and ferulate can also be funneled towards ccMA production[6].

Key Enzymes and Genetic Engineering Strategies

Metabolic engineering plays a crucial role in optimizing ccMA production. Key strategies include:

- **Overexpression of Pathway Genes:** Increasing the expression of rate-limiting enzymes in the biosynthetic pathway.

- **Deletion of Competing Pathways:** Knocking out genes that divert intermediates to other metabolic routes. For example, deleting the *catB* gene, which encodes muconate cycloisomerase, prevents the conversion of ccMA to muconolactone[7][10].
- **Feedback Inhibition Removal:** Modifying enzymes to be resistant to feedback inhibition by downstream products.
- **Precursor Supply Enhancement:** Engineering central metabolism to increase the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[9].

Production Hosts and Performance

Various microorganisms have been engineered for ccMA production, each with its own advantages. *E. coli* is a well-understood and easily manipulated host[11]. *C. glutamicum* is known for its ability to secrete amino acids and has been engineered for high-titer ccMA production[12]. *P. putida* is robust and can utilize a wide range of aromatic compounds derived from lignin[5][13]. *S. cerevisiae* is a desirable host for industrial fermentation due to its tolerance to low pH and inhibitors[14][15].

Data Presentation

Table 1: Microbial Production of cis,cis-Muconate from Various Feedstocks

Microorganism	Feedstock	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
<i>Escherichia coli</i>	Glucose	0.605	-	-	[7]
<i>Escherichia coli</i>	Glucose	0.22 mol/mol	0.77	-	[11]
<i>Escherichia coli</i> (co-culture)	Glucose	0.0183	-	-	[16]
<i>Escherichia coli</i>	Vanillin	5.2	0.86 g/g	-	[17]
<i>Corynebacterium glutamicum</i>	Catechol	85	-	-	[7]
<i>Corynebacterium glutamicum</i>	Lignin	1.8	-	-	[7]
<i>Pseudomonas putida</i> KT2440	Sugars and lignin	34.5	-	-	[13]
<i>Pseudomonas putida</i> B6-2	Biphenyl	95.3% (molar)	-	-	[18]
<i>Pseudomonas brassicacearum</i> MPDS	Naphthalene	100% (molar)	-	-	[18]
<i>Saccharomyces cerevisiae</i>	Glucose	0.141	-	-	[7]
<i>Saccharomyces cerevisiae</i>	Glucose/Xylose	9.3	0.100	-	[14]
<i>Saccharomyces cerevisiae</i>	Glucose	0.00156	-	-	[9]
<i>Klebsiella pneumoniae</i>	-	2.1	-	-	[10]
<i>Paracoccus</i> sp. MKU1 (recombinant <i>E. coli</i>)	Catechol	12.99	91.41 mM from 120 mM	-	[19]

Conversion of cis,cis-Muconate to Bioplastic Monomers

cis,cis-Muconic acid serves as a versatile precursor for several important industrial monomers.

Adipic Acid

Adipic acid is a primary component of nylon-6,6. ccMA can be readily converted to adipic acid through catalytic hydrogenation[13][16][20]. This process typically involves the use of platinum-group metal catalysts such as rhodium or palladium on a carbon support[13]. A novel biosynthetic pathway has also been designed for the conversion of ccMA to adipic acid under microaerobic conditions using an oxygen-sensitive enoate reductase[16].

Terephthalic Acid (TPA)

Terephthalic acid is a monomer for PET. The conversion of ccMA to TPA is a multi-step process. First, cis,cis-muconic acid is isomerized to the trans,trans isomer[21][22]. This is often the bottleneck due to side reactions leading to lactone formation[21]. The trans,trans-muconic acid then undergoes a Diels-Alder reaction with ethylene to form a cyclic intermediate, which is subsequently dehydrogenated to yield TPA or its esters[21][23][24].

Bioplastics from Muconic Acid

The diene structure of muconic acid also allows for its direct use as a monomer in polymerization reactions, creating novel bioplastics with unique properties.

Polyamides

Muconic acid can be transformed into various novel diacids and copolymerized with diamines to produce polyamides. For instance, a cyclic unsaturated diacid synthesized from muconic acid has been copolymerized with hexamethylene diamine and adipic acid to create a modified nylon-6,6 with altered crystallinity and improved processability[25].

Polyesters and Polyacrylates

Dialkyl muconates, synthesized from muconic acid, can undergo free-radical polymerization to produce polymers with high molecular weights, serving as bio-based alternatives to

polyacrylates[26][27]. These polymuconates are amenable to post-polymerization modifications and can be chemically degraded, offering a pathway to upcyclable plastics[28].

Experimental Protocols

Microbial Production and Purification of **cis,cis-Muconate**

Protocol for Fed-Batch Fermentation of Engineered *E. coli*

- **Strain and Pre-culture:** Use an engineered *E. coli* strain designed for ccMA production. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
- **Inoculum Preparation:** Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- **Bioreactor Setup:** Prepare a 2 L bioreactor containing 1 L of defined mineral medium supplemented with glucose (e.g., 20 g/L) and other necessary nutrients. Sterilize the bioreactor and medium.
- **Inoculation and Fermentation:** Inoculate the bioreactor with the prepared culture to an initial OD600 of 0.1. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) at 20% (controlled by adjusting agitation and aeration).
- **Induction and Feeding:** When the initial glucose is nearly depleted (as indicated by a sharp increase in DO), induce the expression of the ccMA pathway genes (e.g., with IPTG if using a lac promoter). Start a fed-batch feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. If using an aromatic precursor like vanillin, pulse-feed it at a controlled rate (e.g., 1 mmol/h) to avoid toxicity[17].
- **Sampling and Analysis:** Take samples periodically to measure cell density (OD600) and the concentration of ccMA, glucose, and other metabolites by High-Performance Liquid Chromatography (HPLC).

Protocol for Purification of **cis,cis-Muconate** from Culture Broth[13][29]

- **Cell Removal:** Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the dissolved muconate.
- **Decolorization:** Treat the supernatant with activated carbon to remove colored impurities.
- **Crystallization:** Adjust the pH of the decolorized broth to 2.0 with a strong acid (e.g., HCl) and cool to 4°C to induce crystallization of muconic acid.
- **Recovery:** Collect the muconic acid crystals by filtration.
- **Further Purification (Optional):** For higher purity, dissolve the crystals in ethanol, which will precipitate remaining salts. Filter the ethanol solution and then evaporate the solvent to obtain highly pure muconic acid crystals[13][20].

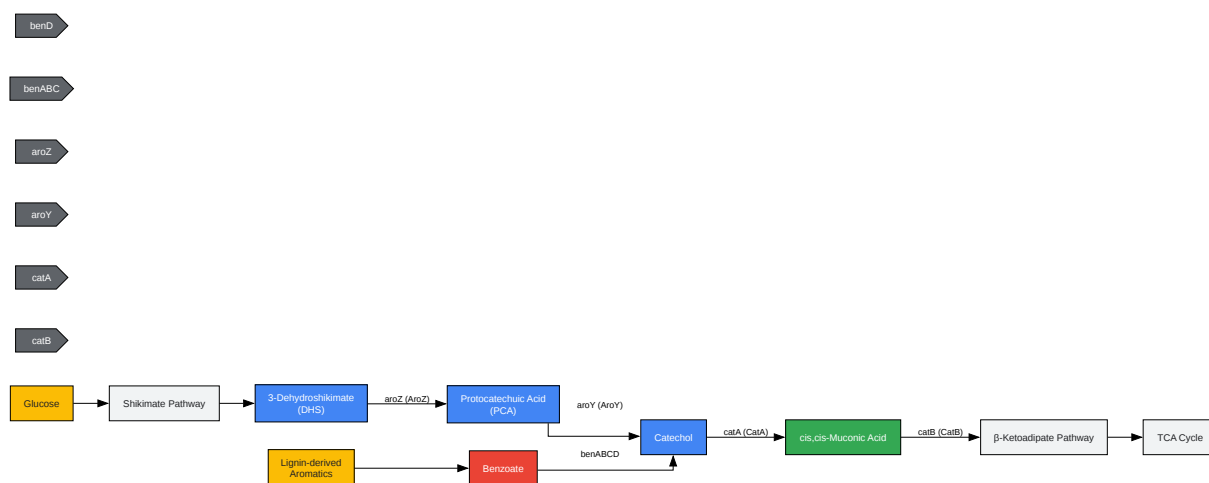
Catalytic Conversion of cis,cis-Muconate to Adipic Acid

Protocol for Batch Hydrogenation[13]

- **Reactor Setup:** In a high-pressure batch reactor, add a solution of purified cis,cis-muconic acid in a suitable solvent (e.g., ethanol).
- **Catalyst Addition:** Add a catalyst, such as 5% Rh on activated carbon (Rh/AC).
- **Reaction Conditions:** Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 24 bar). Stir the reaction mixture at room temperature.
- **Monitoring and Work-up:** Monitor the reaction progress by taking samples and analyzing them by HPLC. Once the reaction is complete, filter to remove the catalyst. The product, adipic acid, can be recovered by evaporating the solvent.

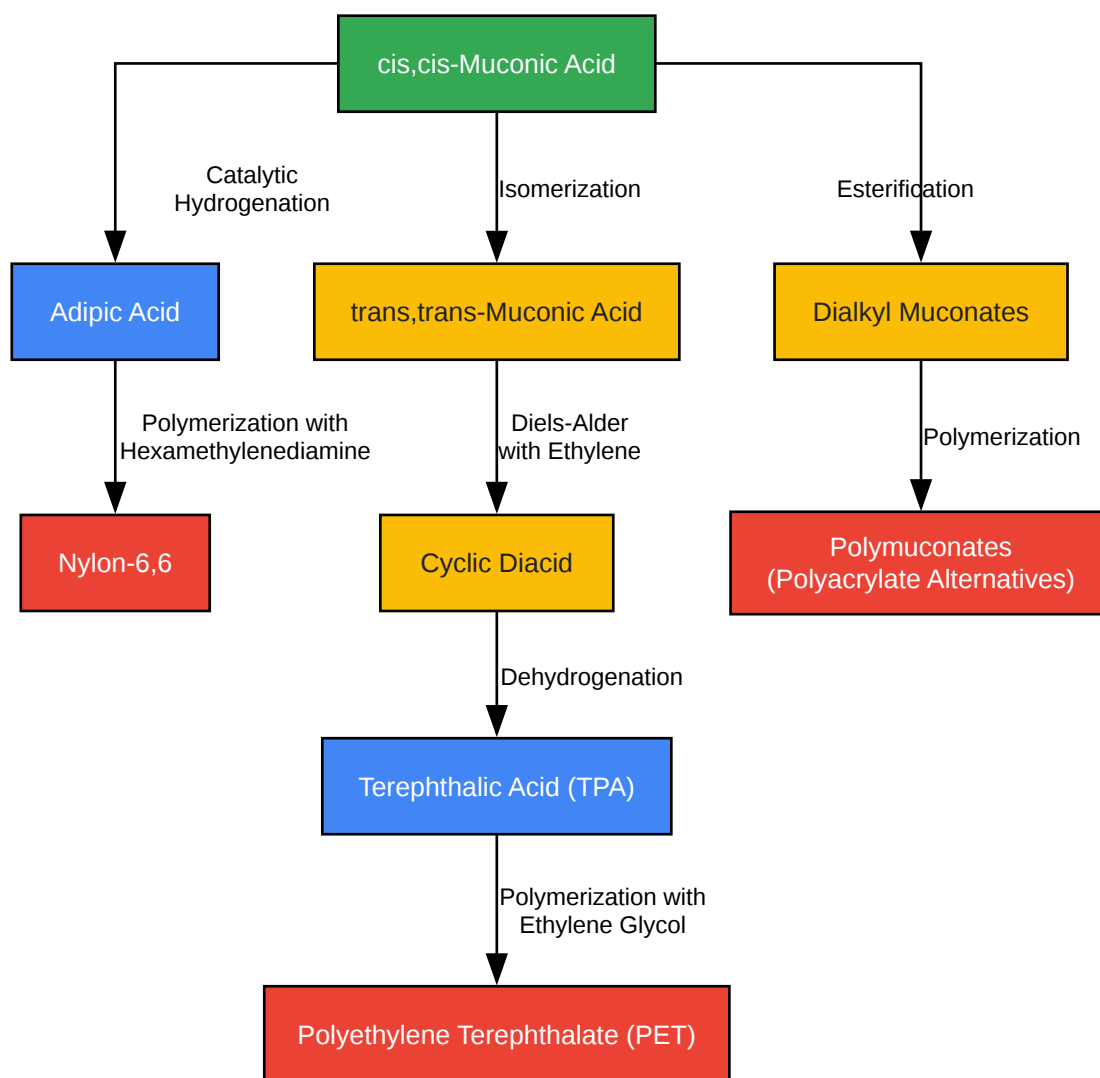
Visualizations

Signaling Pathways and Workflows



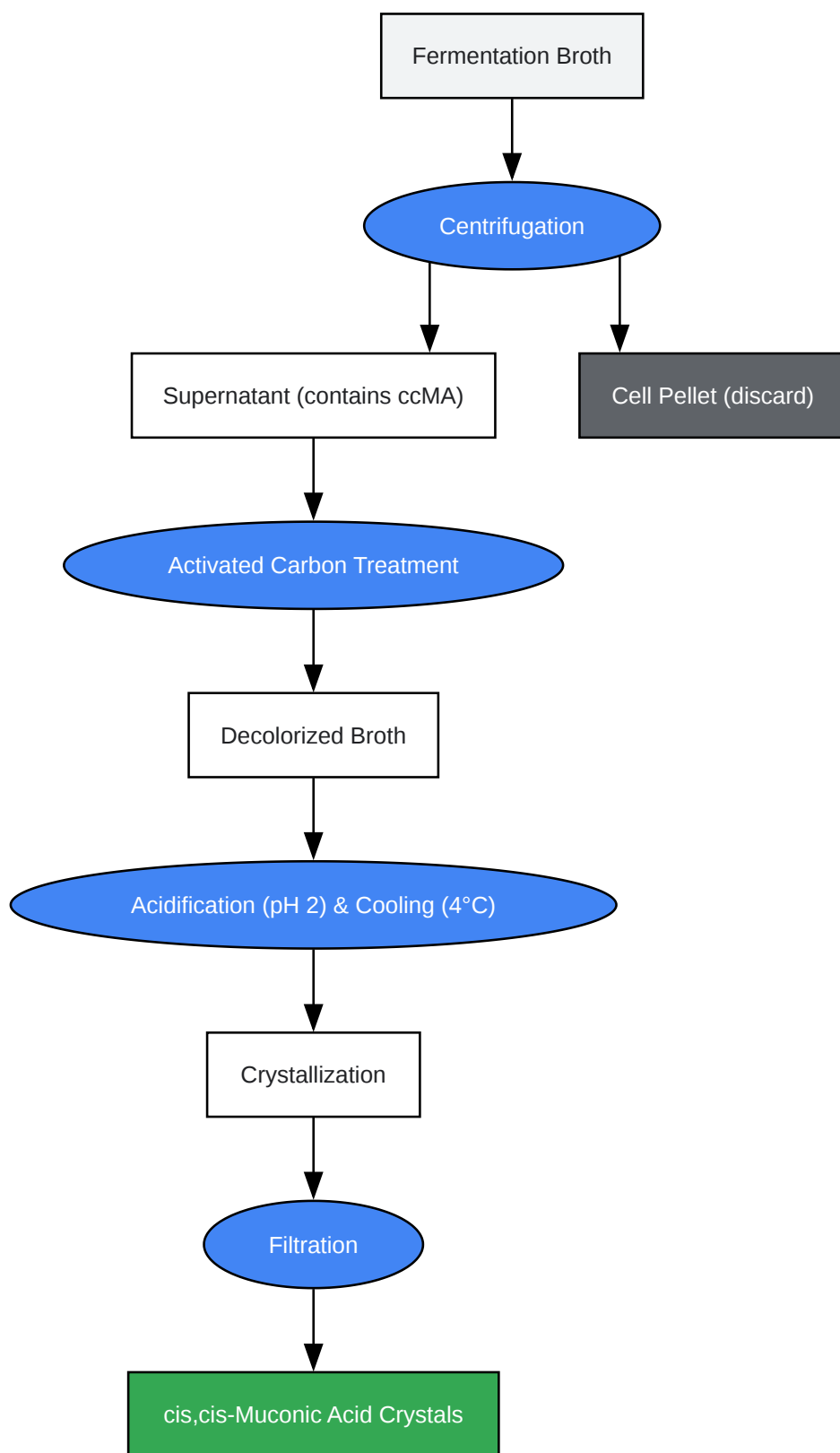
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Caption: Microbial production pathways for cis,cis-muconic acid.



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Caption: Conversion of cis,cis-muconic acid to bioplastic monomers and polymers.



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Caption: Experimental workflow for the purification of cis,cis-muconic acid.

Conclusion

cis,cis-Muconic acid stands out as a highly promising, bio-privileged molecule that can bridge the gap between renewable feedstocks and high-performance bioplastics. Significant progress has been made in engineering microbial hosts for efficient ccMA production. The downstream conversion of ccMA to adipic acid and terephthalic acid provides a sustainable route to widely used polymers, while direct polymerization of muconate derivatives opens the door to novel materials. Continued research focusing on strain improvement, process optimization, and efficient catalytic conversion will be crucial to realizing the full potential of **cis,cis-muconate** as a cornerstone of the future bio-refinery.

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